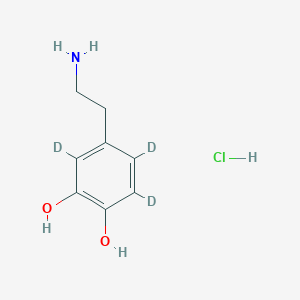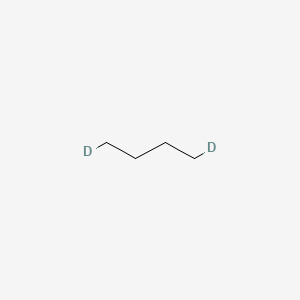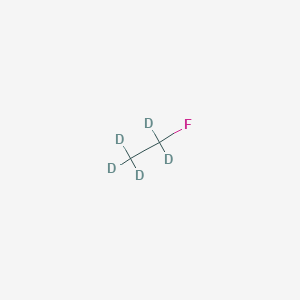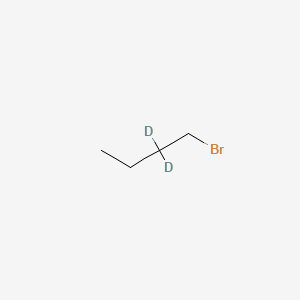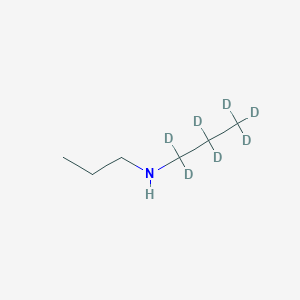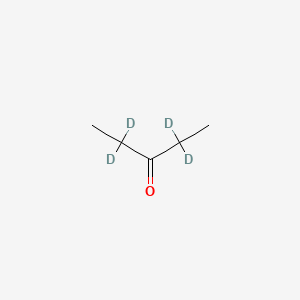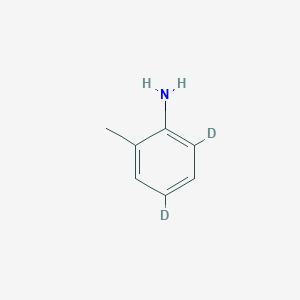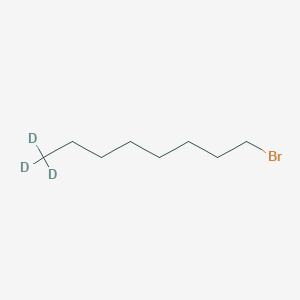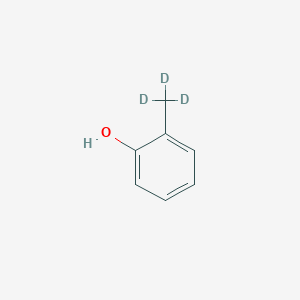![molecular formula C34H32CuN4O4-4 B3044263 3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper CAS No. 14494-37-2](/img/no-structure.png)
3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper is a useful research compound. Its molecular formula is C34H32CuN4O4-4 and its molecular weight is 624.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Structures and Spectroscopy
Research has explored the use of related carboxylic acids in creating supramolecular structures. For example, the study of dicarboxylic acids such as 1,3-bis(p-carboxyphenylene-ester-methylene)tetramethyldisiloxane and its derivatives has led to the formation of coordination compounds with copper. These structures have been analyzed using X-ray crystallography, FTIR, and NMR spectral techniques, highlighting their potential in creating novel molecular architectures and understanding optical and thermal properties (Zaltariov et al., 2014).
Complexation and Coordination Chemistry
Studies on compounds similar to the specified chemical show significant research into their complexation behaviors. For instance, porphyrin derivatives with metal complexes have been synthesized and investigated for their spectroscopic properties and chemical stability, particularly in their interactions with copper. This research contributes to a deeper understanding of the kinetics and mechanism of complex formation and dissociation, essential for applications in catalysis and molecular recognition (Klyueva et al., 2014).
Photophysical Properties and Light Harvesting
A series of novel zinc metalloporphyrins, closely related in structure to the compound , have been synthesized and characterized for their light-harvesting capabilities. These studies involve density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to understand the molecular orbitals of these porphyrins. Such research is crucial for developing efficient solar energy conversion technologies, as evidenced by the construction of dye-sensitized solar cells using these compounds (Wang et al., 2005).
Molecular Design and Catalysis
Research has also been directed towards the use of copper complexes in various catalytic processes. For example, studies on dinuclear paddle-wheel copper(II) carboxylates have provided insights into the X-ray structures, spectroscopic and magnetic properties of these compounds. Such studies are vital for understanding the role of these complexes in the catalytic oxidation of carboxylic acids and may offer potential in designing new catalytic systems (Agterberg et al., 1997).
Propiedades
Número CAS |
14494-37-2 |
|---|---|
Fórmula molecular |
C34H32CuN4O4-4 |
Peso molecular |
624.2 g/mol |
Nombre IUPAC |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper |
InChI |
InChI=1S/C34H32N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16-; |
Clave InChI |
OPDMTMYEMNFCHD-QPPPNFCJSA-N |
SMILES isomérico |
CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
SMILES canónico |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


